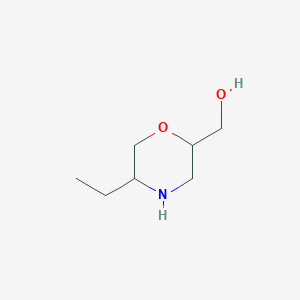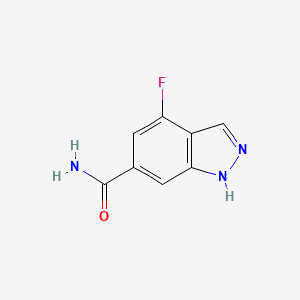
4-Fluoro-1H-indazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1H-indazole-6-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom at the 4-position and a carboxamide group at the 6-position of the indazole ring enhances its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-6-carboxamide typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method is the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core . The carboxamide group can be introduced through subsequent reactions involving amide formation.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization and functionalization processes .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1H-indazole-6-carboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Fluoro-1H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxamide group contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit specific kinases or interact with DNA to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-indazole: The parent compound without the fluorine and carboxamide substitutions.
2H-indazole: A tautomeric form of indazole with different chemical properties.
4-Bromo-1H-indazole: A similar compound with a bromine atom instead of fluorine at the 4-position.
Uniqueness: 4-Fluoro-1H-indazole-6-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which enhance its chemical stability, reactivity, and biological activity compared to other indazole derivatives .
Eigenschaften
Molekularformel |
C8H6FN3O |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
4-fluoro-1H-indazole-6-carboxamide |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-4(8(10)13)2-7-5(6)3-11-12-7/h1-3H,(H2,10,13)(H,11,12) |
InChI-Schlüssel |
IJAVFNKIPSTXAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NN=C2)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


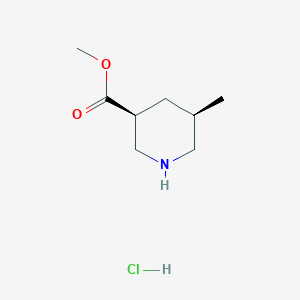
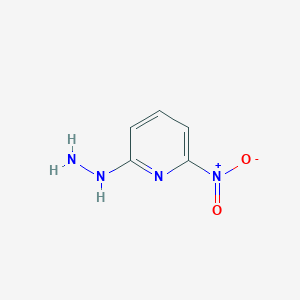
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
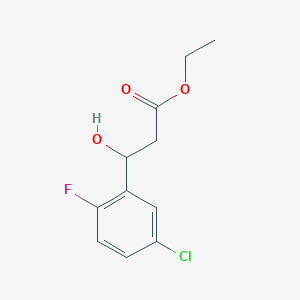
![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/structure/B13663372.png)
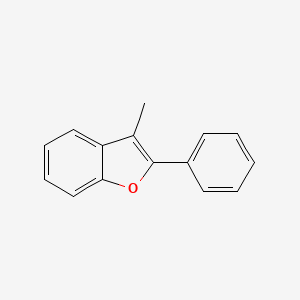
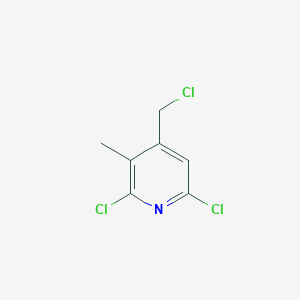
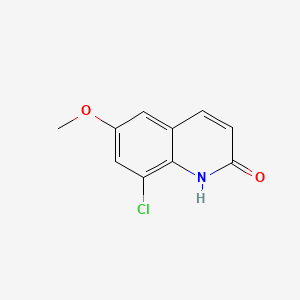

![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
